
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester: is a derivative of the amino acid tryptophan This compound is characterized by the presence of an ethoxycarbonyl group and a methyl ester group attached to the alpha-methyl-L-tryptophan backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester typically involves the esterification of alpha-methyl-L-tryptophan with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions used.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) can be used for substitution reactions.
Major Products:
Hydrolysis: Yields alpha-methyl-L-tryptophan and ethyl alcohol.
Oxidation: Produces various oxidation products depending on the specific oxidizing agent and conditions.
Substitution: Results in the formation of substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the metabolism and function of tryptophan derivatives. It can be used in experiments to investigate the role of tryptophan in various biochemical pathways .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study the interactions of tryptophan derivatives with biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes involved in tryptophan metabolism, leading to the formation of various metabolites. These metabolites can then interact with different biochemical pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
- N-(Ethoxycarbonyl)-L-tryptophan Methyl Ester
- N-(Methoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester
- N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester
Comparison: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is unique due to the presence of both the ethoxycarbonyl and methyl ester groups, which confer specific chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVTYJZJZLTYAQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
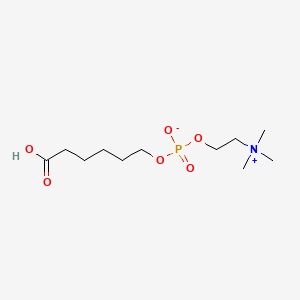



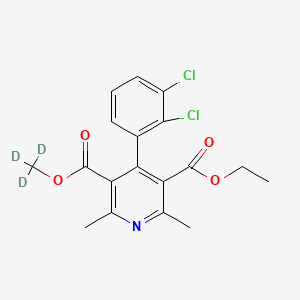
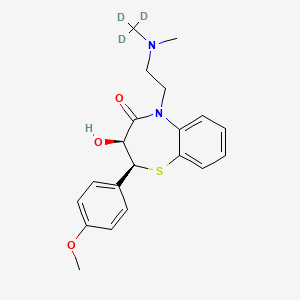

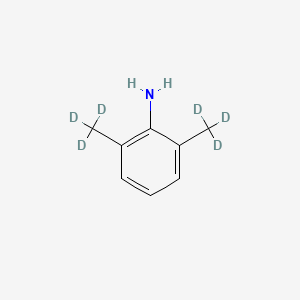
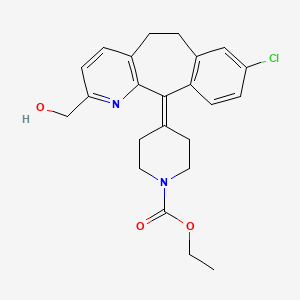
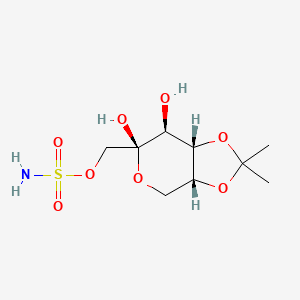
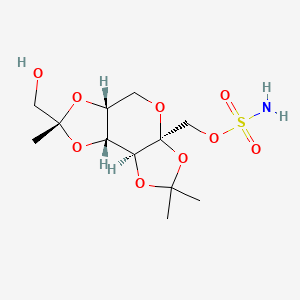
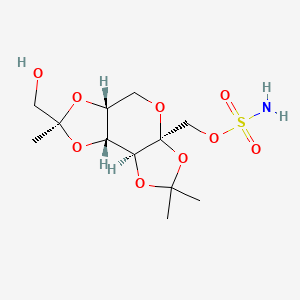
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

